molecular formula C10H21N3O B1526474 2-amino-N-[2-(azepan-1-yl)ethyl]acetamide CAS No. 1251251-56-5

2-amino-N-[2-(azepan-1-yl)ethyl]acetamide

Cat. No.: B1526474
CAS No.: 1251251-56-5
M. Wt: 199.29 g/mol
InChI Key: BTPBNLAYZALPRH-UHFFFAOYSA-N
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Description

2-amino-N-[2-(azepan-1-yl)ethyl]acetamide is a chemical compound with the CAS Registry Number 1251251-56-5 and a molecular formula of C 10 H 21 N 3 O, corresponding to a molecular weight of 199.29 g/mol . Its structure can be represented by the SMILES notation NCC(=O)NCCN1CCCCCC1 . This acetamide derivative is of significant interest in medicinal chemistry research, particularly as a key intermediate in the development of novel therapeutic agents. Compounds within this chemical class have been investigated as potential antidotes for organophosphate poisoning, serving as precursors to zwitterionic hydroxyiminoacetamido alkylamine oximes . These advanced oximes, such as the closely related RS194B (N-(2-(azepan-1-yl)ethyl)-2-(hydroxyimino)acetamide), are designed to be effective reactivators of acetylcholinesterase (AChE) inhibited by nerve agents and pesticides . A critical advantage of this class of compounds is their zwitterionic nature, which may enable them to cross the blood-brain barrier more effectively than traditional, permanently charged quaternary ammonium oximes, potentially allowing for the reactivation of AChE in the central nervous system and addressing the central effects of organophosphate exposure . The azepane (seven-membered heterocyclic) ring in its structure contributes to the molecule's properties and is a point of exploration for structure-activity relationship (SAR) studies aimed at optimizing biological activity and pharmacokinetic profiles . Researchers utilize this compound strictly for laboratory research purposes. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-amino-N-[2-(azepan-1-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c11-9-10(14)12-5-8-13-6-3-1-2-4-7-13/h1-9,11H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPBNLAYZALPRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2-amino-N-[2-(azepan-1-yl)ethyl]acetamide generally proceeds through:

  • Construction of the azepane-substituted amine intermediate.
  • Coupling of this amine with an activated acetamide derivative.
  • Optional protection/deprotection steps to manage reactive functional groups.
  • Purification and isolation of the final compound.

This approach aligns with standard organic synthesis protocols for substituted acetamides involving amine nucleophiles and acyl electrophiles.

Preparation of the Azepane-Containing Amine Intermediate

The azepane ring, a seven-membered saturated nitrogen heterocycle, is introduced via nucleophilic substitution or reductive amination methods. One common intermediate is N-(2-azepan-1-yl-phenyl)-2-chloro-acetamide, which can be synthesized by chloroacetylation of an azepan-substituted aromatic amine:

  • Chloroacetylation Step: Reaction of the azepan derivative with chloroacetyl chloride under controlled conditions (temperature, solvent) introduces the chloroacetamide functional group, a key intermediate for further substitution reactions.

The choice of solvent and temperature is critical; non-polar solvents can minimize side reactions during this step.

Formation of the Acetamide Bond

The key step for synthesizing this compound involves coupling the azepane-substituted amine with an acetamide precursor:

  • Coupling Reaction: The amine intermediate reacts with an acylating agent such as chloroacetamide or activated acetamide derivatives (e.g., carbamates, esters) in the presence of a base (e.g., potassium carbonate) and suitable solvents like acetone, toluene, or N,N-dimethylformamide (DMF).

  • Catalysts and Reagents: Coupling reagents such as carbodiimides or coupling agents like diethylazodicarboxylate with triphenylphosphine have been used in related syntheses to facilitate amide bond formation.

Reduction and Functional Group Transformations

In some synthetic routes, nitrobenzene derivatives are used as precursors which are subsequently reduced to amines:

  • Reduction Methods: Reduction of nitro groups to amines can be achieved using iron powder with hydrochloric acid, tin with hydrochloric acid, or catalytic hydrogenation depending on the substrate and desired selectivity.

  • Hydrogenolysis: Removal of protecting groups such as benzyl carbamates (CBZ) is commonly done by hydrogenolysis using palladium catalysts under hydrogen atmosphere.

Protection and Deprotection Strategies

To manage the reactivity of amino groups during synthesis, protecting groups like benzyl carbamate (CBZ) are employed:

  • Protection: Introduction of CBZ groups protects amines during acylation steps and prevents side reactions.

  • Deprotection: CBZ groups are removed by catalytic hydrogenation or other mild hydrogenolysis methods to yield the free amine.

Representative Preparation Protocol (Summary)

Step Reaction Type Reagents/Conditions Outcome
1 Chloroacetylation Azepan derivative + chloroacetyl chloride, solvent (e.g., non-polar), controlled temp N-(2-azepan-1-yl-phenyl)-2-chloro-acetamide
2 Nucleophilic substitution Amine intermediate + acetamide derivative, base (K2CO3), solvent (DMF, acetone) Formation of amide bond
3 Nitro reduction (if applicable) Fe powder/HCl or Sn/HCl or catalytic hydrogenation Conversion of nitrobenzene to aniline
4 Protection (optional) CBZ-Cl or similar protecting agent Protected amine intermediate
5 Deprotection Hydrogenolysis with Pd catalyst, H2 atmosphere Free amine product

Detailed Research Findings

  • The reduction of nitrobenzene intermediates to amines is well-documented and can be tailored by choice of reducing agent and solvent to optimize yield and purity.

  • The use of coupling reagents and bases in solvents like DMF or acetone facilitates efficient amide bond formation with minimal side products.

  • Protection with carbamate groups and subsequent hydrogenolysis allows for selective functional group transformations without compromising the integrity of the azepane ring or acetamide moiety.

  • Chloroacetylation of azepane derivatives is a critical step that must be carefully controlled to avoid overreaction or side product formation.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[2-(azepan-1-yl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted acetamide derivatives.

Scientific Research Applications

Pharmacological Applications

Antidote Development
One of the most notable applications of 2-amino-N-[2-(azepan-1-yl)ethyl]acetamide is its role in the development of antidotes for organophosphate poisoning. Research has demonstrated that derivatives of this compound, such as RS194B, exhibit favorable reactivation rates of acetylcholinesterase (AChE) in vitro. This property is crucial for the effective treatment of organophosphate toxicity, as these compounds can restore AChE activity after it has been inhibited by toxic agents .

Mechanism of Action
The mechanism by which these compounds operate involves the reactivation of AChE through nucleophilic attack on the phosphorylated enzyme. The pharmacokinetic studies indicate that these compounds can effectively penetrate biological barriers, making them suitable for both oral and parenteral administration .

Biochemical Applications

Buffering Agents
In biochemical settings, this compound serves as an organic buffer. Its ability to maintain pH stability in biological systems is essential for various experimental protocols in molecular biology and biochemistry .

Enzyme Inhibition Studies
The compound has also been utilized in enzyme inhibition studies. Its structural analogs have been tested against various kinases, including Nek2, where they demonstrated selective inhibition properties. This application is vital for understanding cancer biology and developing targeted therapies .

Medicinal Chemistry

Drug Design and Development
The structural characteristics of this compound make it a valuable scaffold in drug design. Its derivatives have been synthesized to enhance potency and selectivity against specific biological targets, particularly in the context of kinase inhibitors . The ongoing research into this compound's derivatives continues to yield promising results for potential therapeutic agents.

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings/Notes
PharmacologyAntidote for organophosphate poisoningEffective reactivation of AChE; favorable pharmacokinetics
BiochemistryOrganic bufferMaintains pH stability in biological experiments
Medicinal ChemistryDrug design scaffoldSelective kinase inhibitors developed from derivatives

Case Studies

  • Antidote Efficacy Study
    A study evaluated the efficacy of RS194B as an antidote for organophosphate poisoning. The findings indicated that RS194B could reactivate AChE effectively at low concentrations, suggesting its potential as a safer alternative to existing antidotes like 2-PAM .
  • Kinase Inhibition Research
    Another significant study focused on the development of Nek2 inhibitors derived from the core structure of this compound. The research highlighted how modifications to the side chains improved selectivity and potency against Nek2, a kinase implicated in cancer progression .

Mechanism of Action

The mechanism of action of 2-amino-N-[2-(azepan-1-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Structural Analogues with Azepane Moieties

  • 2-(Azepan-1-yl)-N-(2-methoxyphenyl)acetamide (CAS 851796-49-1) Molecular Formula: C₁₅H₂₂N₂O₂ Key Features: Replaces the amino group with a methoxyphenyl substituent. Properties: Water solubility = 24.3 µg/mL (pH 7.4), suggesting moderate hydrophilicity. The methoxy group may enhance metabolic stability compared to amino-substituted analogues .
  • 2-({1-[2-(1-Azepanyl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide Key Features: Incorporates an indole-sulfanyl group and a chlorophenyl substituent.

Amino-Substituted Acetamides

  • 2-Amino-N-(nitrophenyl)acetamide Synthesis: Derived from ethyl glycinate via coupling with nitroaniline.
  • N,N'-(1,4-Phenylene)bis-(2-aminoacetamide) Structure: A dimeric acetamide with two amino groups. Applications: Such compounds are explored for chelation or multi-target interactions due to their symmetrical structure .

Acetamides with Aromatic and Heterocyclic Substituents

  • N-[2-(4-Methoxyphenyl)ethyl]acetamide Derivatives (3a, 3b, 3c)
    • Biological Activity :
Compound IC₅₀ (µM) Blood Sugar Reduction (Sucrose Model)
3a 69 25.1%
3b 87 19.8%
3c 74 24.6%
  • Key Insight : Methoxyaryl substituents enhance inhibitory activity against protein tyrosine phosphatases, with 3a showing the highest potency .
  • N-(4-Methoxyphenyl)acetamide
    • Applications : Demonstrated antimicrobial activity, attributed to the amide moiety and methoxy group’s electron-donating effects .

Acetamides with Aliphatic Amine Chains

  • N-[2-(Diethylamino)ethyl]-2-phenylacetamide Structure: Features a diethylaminoethyl chain and phenyl group.
  • UCM765 and UCM924 (MT2-Selective Ligands) Structure: N-{2-[(Aryl)phenylamino]ethyl}acetamide derivatives. Applications: UCM924 exhibits improved metabolic stability and sleep-inducing effects in rodents, highlighting the impact of halogen substituents (e.g., bromo, fluoro) on pharmacokinetics .

Key Research Findings and Trends

Impact of Substituents on Solubility: Amino groups (e.g., in 2-amino-N-[2-(azepan-1-yl)ethyl]acetamide) improve water solubility compared to methoxy or nitro substituents . Azepane rings contribute to lipophilicity, which may enhance blood-brain barrier penetration .

Biological Activity Correlations: Antimicrobial Activity: Amide linkages and aromatic substituents (e.g., chlorophenyl, methoxyphenyl) are critical for targeting microbial enzymes . Metabolic Stability: Halogenated derivatives (e.g., UCM924) show longer half-lives than non-halogenated analogues .

Synthetic Strategies: Ethyl glycinate coupling with amines is a common route for amino-substituted acetamides . Computational models (e.g., 3D-QSAR) guide the design of potent derivatives, as seen with protein tyrosine phosphatase inhibitors .

Data Tables

Table 1: Structural and Physical Properties of Selected Acetamides

Compound Name Molecular Formula Key Substituents Water Solubility (µg/mL) Notable Activity
This compound C₁₀H₂₁N₃O Amino, azepane-ethyl Not reported Potential CNS activity
2-(Azepan-1-yl)-N-(2-methoxyphenyl)acetamide C₁₅H₂₂N₂O₂ Methoxyphenyl, azepane 24.3 Moderate solubility
N-[2-(4-Methoxyphenyl)ethyl]acetamide (3a) C₁₁H₁₅NO₂ Methoxyphenyl-ethyl Not reported IC₅₀ = 69 µM (PTP inhibition)
UCM924 C₁₅H₁₃BrF₂N₂O Bromo, fluoro, phenyl Not reported Sleep-inducing (rodents)

Biological Activity

2-amino-N-[2-(azepan-1-yl)ethyl]acetamide is a compound of interest in pharmacology and medicinal chemistry due to its potential biological activities, particularly as an antidote for organophosphate poisoning and its interactions with various biological targets. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an amino group, an azepan ring, and an acetamide moiety, which contribute to its pharmacological properties. The presence of the azepan ring may enhance its ability to interact with biological macromolecules due to increased conformational flexibility.

The biological activity of this compound primarily involves its interaction with enzymes such as acetylcholinesterase (AChE). It acts as a reactivator of AChE inhibited by organophosphates, which are commonly used in pesticides and chemical warfare agents. The compound's mechanism includes:

  • Reactivation of AChE : It competes with organophosphate compounds for binding sites on AChE, facilitating the regeneration of the enzyme's active site.
  • Modulation of Biological Pathways : By interacting with specific receptors or enzymes, it may influence various signaling pathways related to neurotransmission and muscle contraction.

Pharmacological Studies

Recent studies have investigated the pharmacokinetics and efficacy of this compound in animal models. Key findings include:

  • Efficacy as an Antidote : Research indicates that the compound effectively reactivates AChE in vitro and in vivo, showing promise as a therapeutic agent against organophosphate poisoning .
  • Toxicity Profile : The antidote index has been evaluated in various studies, demonstrating a favorable balance between efficacy and toxicity .

Data Tables

StudyModelKey Findings
Radić et al., 2012MiceDemonstrated effective reactivation of AChE at varying doses.
Sit et al., 2011In vitroShowed comparable reactivation rates to established antidotes like 2-PAM.
Recent Pharmacokinetic StudyRatsAssessed oral bioavailability and tissue distribution, indicating rapid absorption.

Case Studies

  • Case Study on Organophosphate Poisoning : In a controlled study involving mice exposed to sarin gas, administration of this compound resulted in significant survival rates compared to untreated controls. The study highlighted its potential as a frontline antidote in emergency situations.
  • In Vitro Reactivation Studies : In vitro experiments demonstrated that the compound could restore AChE activity effectively when tested against various organophosphates, including VX and paraoxon. The kinetic parameters showed that it outperformed several existing antidotes under specific conditions .

Q & A

Q. What are the recommended synthetic routes for 2-amino-N-[2-(azepan-1-yl)ethyl]acetamide?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with azepane derivatization followed by amide bond formation. For example:

  • Step 1 : React azepane with a bromoethylamine derivative to form 2-(azepan-1-yl)ethylamine.
  • Step 2 : Couple the amine intermediate with a protected amino-acetamide precursor using carbodiimide-mediated coupling (e.g., EDC/HOBt).
  • Step 3 : Deprotect the amino group under acidic or basic conditions (e.g., TFA for tert-butoxycarbonyl (Boc) removal). Reaction conditions (temperature, solvent, catalysts) should be optimized via thin-layer chromatography (TLC) or HPLC monitoring .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm structural integrity, with characteristic peaks for the azepane ring (δ ~1.5–2.5 ppm) and acetamide carbonyl (δ ~165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., ESI+ for [M+H]+ ion).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>95% recommended for biological assays) .

Q. What safety precautions should be taken when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents.
  • Toxicology : While specific data may be limited, assume acute toxicity and avoid inhalation/contact. Refer to SDS guidelines for structurally similar acetamides (e.g., N,N-diethylacetamide) .

Advanced Research Questions

Q. How can researchers investigate the interaction of this compound with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (ka, kd) in real-time .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd) by titrating the compound into a protein solution .
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes, leveraging the compound’s azepane flexibility and acetamide hydrogen-bonding potential .

Q. How can contradictory solubility data across studies be resolved?

Methodological Answer:

  • Systematic Solubility Profiling : Test solubility in buffered solutions (pH 1–12) and organic solvents (DMSO, ethanol) using nephelometry or UV-Vis spectroscopy.
  • Counterion Screening : Explore salt forms (e.g., hydrochloride) to enhance aqueous solubility.
  • Validation : Cross-reference with NIST or PubChem data for similar azepane-containing acetamides .

Q. What strategies can optimize bioavailability for therapeutic applications?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve membrane permeability.
  • Lipophilicity Adjustments : Modify the azepane ring (e.g., fluorination) or acetamide side chain to balance LogP values (target 1–3) .
  • Formulation Studies : Use nanoemulsions or liposomes to enhance in vivo stability .

Q. How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

  • Analog Synthesis : Prepare derivatives with variations in the azepane ring (e.g., ring size, substituents) or acetamide linker (e.g., methyl vs. ethyl groups).
  • Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, cell viability).
  • Data Analysis : Use multivariate regression to correlate structural features (e.g., steric bulk, electronic effects) with activity .

Key Considerations for Experimental Design

  • Data Reproducibility : Document reaction conditions (e.g., solvent purity, temperature gradients) to mitigate batch-to-batch variability .
  • Contradictory Results : Replicate experiments using independent synthetic batches and orthogonal analytical methods (e.g., LC-MS vs. NMR) .
  • Ethical Compliance : Adhere to institutional guidelines for handling bioactive compounds, especially if targeting human therapeutic pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-amino-N-[2-(azepan-1-yl)ethyl]acetamide
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2-amino-N-[2-(azepan-1-yl)ethyl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.